![molecular formula C13H14N2O4 B12903120 Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl- CAS No. 61449-22-7](/img/structure/B12903120.png)
Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methoxy-2-(4-nitrophenyl)ethyl)-3-methylisoxazole is a complex organic compound characterized by its unique structure, which includes a methoxy group, a nitrophenyl group, and an isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxy-2-(4-nitrophenyl)ethyl)-3-methylisoxazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-nitrobenzaldehyde with methoxyethylamine to form an intermediate Schiff base, which is then cyclized with acetic anhydride to yield the isoxazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps, including crystallization and chromatography, are essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Methoxy-2-(4-nitrophenyl)ethyl)-3-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The isoxazole ring can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Cyclization: Acetic anhydride, often under acidic or basic conditions.
Major Products Formed
Reduction: Formation of 5-(2-Amino-2-(4-nitrophenyl)ethyl)-3-methylisoxazole.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Cyclization: Formation of polycyclic compounds with enhanced stability and potential biological activity.
Applications De Recherche Scientifique
5-(2-Methoxy-2-(4-nitrophenyl)ethyl)-3-methylisoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(2-Methoxy-2-(4-nitrophenyl)ethyl)-3-methylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Methoxy-2-(4-aminophenyl)ethyl)-3-methylisoxazole: Similar structure but with an amino group instead of a nitro group.
5-(2-Methoxy-2-(4-chlorophenyl)ethyl)-3-methylisoxazole: Contains a chlorine atom instead of a nitro group.
5-(2-Methoxy-2-(4-methylphenyl)ethyl)-3-methylisoxazole: Features a methyl group in place of the nitro group.
Uniqueness
The presence of the nitro group in 5-(2-Methoxy-2-(4-nitrophenyl)ethyl)-3-methylisoxazole imparts unique electronic properties, making it particularly useful in applications requiring electron-withdrawing groups. This distinguishes it from similar compounds with different substituents, which may have varying reactivity and biological activity.
Propriétés
Numéro CAS |
61449-22-7 |
|---|---|
Formule moléculaire |
C13H14N2O4 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C13H14N2O4/c1-9-7-12(19-14-9)8-13(18-2)10-3-5-11(6-4-10)15(16)17/h3-7,13H,8H2,1-2H3 |
Clé InChI |
UTURQKAJNJGHAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
![8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione](/img/structure/B12903043.png)
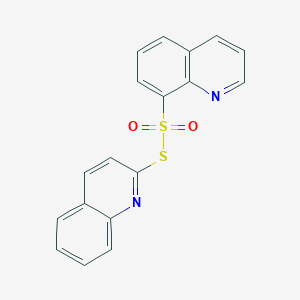
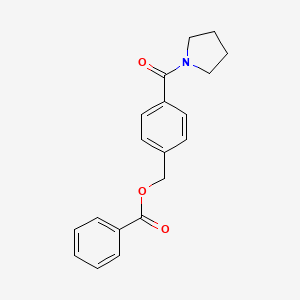
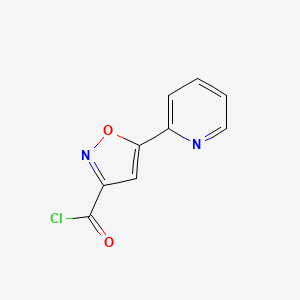
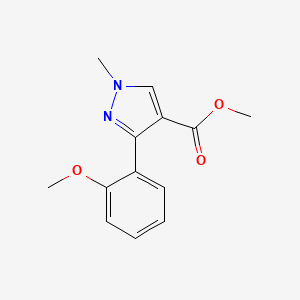

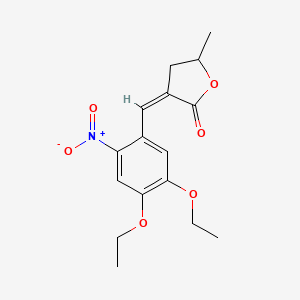
![8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine](/img/structure/B12903087.png)
![Ethyl 1-benzoyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12903097.png)
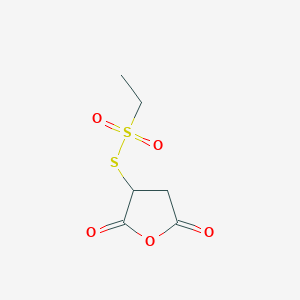
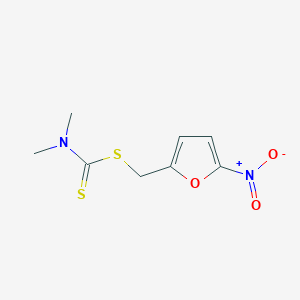
![4-[(4-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12903106.png)

